4-Acetoxybenzophenone

概要

説明

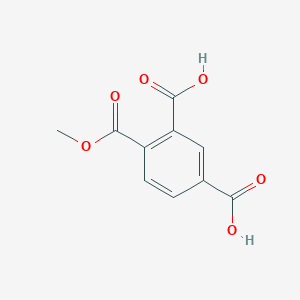

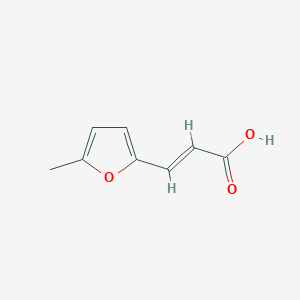

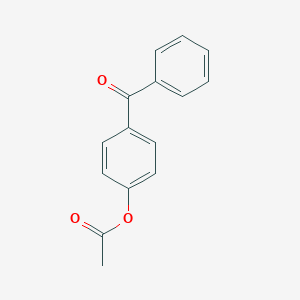

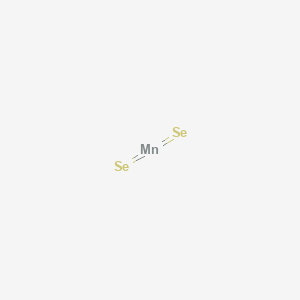

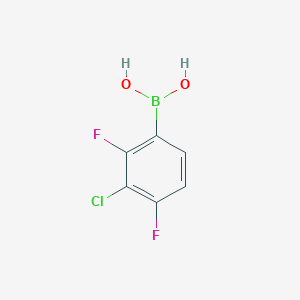

4-Acetoxybenzophenone is an organic compound with the molecular formula C15H12O3 . It is a derivative of benzophenone and has a molecular weight of 240.26 . The IUPAC name for this compound is 4-benzoylphenyl acetate .

Molecular Structure Analysis

The molecular structure of 4-Acetoxybenzophenone consists of 15 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C15H12O3/c1-11(16)18-14-9-7-13(8-10-14)15(17)12-5-3-2-4-6-12/h2-10H,1H3 .Physical And Chemical Properties Analysis

4-Acetoxybenzophenone has a molecular weight of 240.26 . Its physical and chemical properties would be influenced by its molecular structure, which includes 15 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

4-Acetoxybenzophenone: is utilized in the synthesis of organic semiconductors for OLEDs . Its benzophenone core is integral in the molecular design of OLED materials, functioning as a classical phosphor with high intersystem crossing efficiency. This property is crucial for the development of thermally activated delayed fluorescent (TADF) emitters, leading to high external quantum efficiencies (EQEs) in OLED devices .

Plant Growth Regulation

In the field of agriculture, 4-Acetoxybenzophenone analogs have shown diverse plant growth-regulating actions. These include inhibition of shoot and root growth, induction of chlorosis, and disturbances in phototropism or geotropism. They are also used as photopolymerization catalysts, which can influence plant development .

Photopolymerization

4-Acetoxybenzophenone: derivatives serve as photoinitiators for photopolymerization processes. They are designed for photopolymerization under mild conditions and are particularly effective when used with LED irradiation. This application is significant in 3D printing technologies, where high function conversions are desired .

Thermal Analysis

In thermal analysis, 4-Acetoxybenzophenone is likely to be used as a standard or reference compound due to its known thermal properties. Thermal analysis techniques are essential for determining material properties and transitions, particularly in the field of polymers .

Synthesis of Antibiotics

4-Acetoxybenzophenone: is a precursor in the synthesis of carbapenem- and penem-type antibiotics. Its practical synthesis avoids tedious separation steps for diastereomers, making the process more economical for large-scale production .

Electrochemical Behavior

While specific studies on 4-Acetoxybenzophenone in electrochemical applications are not directly available, it can be inferred that its derivatives could be explored for their electrochemical behavior, particularly in advanced electrode materials for energy storage and conversion devices .

Photophysical Properties

4-Acetoxybenzophenone: and its derivatives are likely to exhibit interesting photophysical properties due to their benzophenone core. These properties can be harnessed in the development of new fluorescent probes for imaging applications, where the polarity-sensitive nature of such compounds is beneficial .

High-Tech Applications

The versatile and robust photoswitching process of 4-Acetoxybenzophenone derivatives makes them suitable for high-tech applications such as photopharmacology, photoswitchable adhesives, and biodegradable materials for drug delivery .

Safety and Hazards

特性

IUPAC Name |

(4-benzoylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-11(16)18-14-9-7-13(8-10-14)15(17)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBLQRCFBNFTSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345874 | |

| Record name | 4-Acetoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxybenzophenone | |

CAS RN |

13031-44-2 | |

| Record name | 4-Acetoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

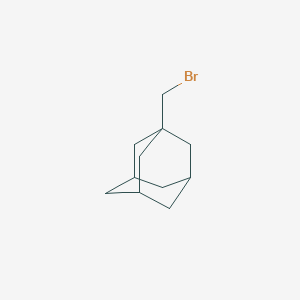

![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)